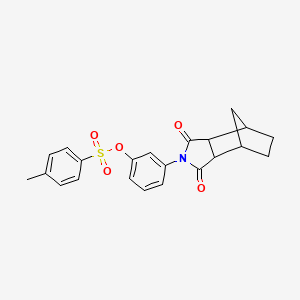
n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4h-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine: is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of bromine and fluorine atoms on the benzylidene group, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazol-4-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the benzylidene group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Oxidation Reactions: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, reflux conditions.
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products:
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as thermal stability and resistance to degradation.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry:
Agriculture: It can be used in the formulation of pesticides and herbicides.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- N-(5-Bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine
- N-(5-Bromo-2-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine
Comparison:
- Structural Differences: The main difference lies in the substituents on the benzylidene group and the triazole ring. These differences can influence the compound’s reactivity and biological activity.
- Chemical Properties: The presence of different substituents can affect the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the substituents can lead to differences in the compound’s antimicrobial, enzymatic, and pharmacological properties.
Conclusion
N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Further studies are needed to fully explore its potential and develop new applications.
Propiedades
Número CAS |
303095-45-6 |
|---|---|
Fórmula molecular |
C11H10BrFN4 |
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
(E)-1-(5-bromo-2-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C11H10BrFN4/c1-7-15-16-8(2)17(7)14-6-9-5-10(12)3-4-11(9)13/h3-6H,1-2H3/b14-6+ |
Clave InChI |
UFNYKMAJCFCLOM-MKMNVTDBSA-N |
SMILES isomérico |
CC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)F)C |
SMILES canónico |
CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678252.png)
![(5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678259.png)
![1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11678264.png)
![11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678270.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678274.png)
![N,N-dibenzyl-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678282.png)
![3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11678291.png)
![(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine](/img/structure/B11678312.png)
![5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678316.png)
![2-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11678328.png)

![(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678344.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
